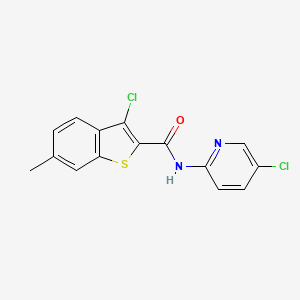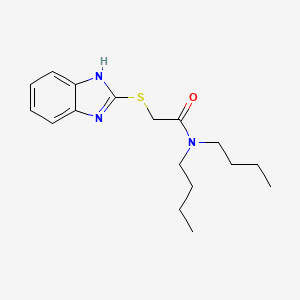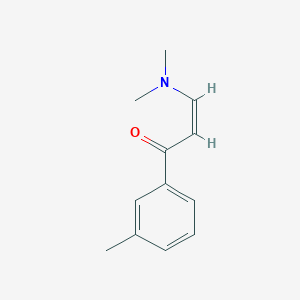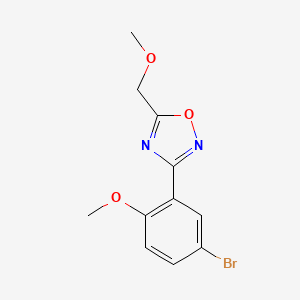
3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide
Descripción general
Descripción
3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase involved in the signaling pathways of cytokines, which play a crucial role in immune response and inflammation. CP-690,550 has shown potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as for the prevention of transplant rejection.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide may be further elucidated to identify new targets for therapeutic intervention in autoimmune diseases and transplant rejection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its specificity for JAK3, its well-characterized mechanism of action, and its efficacy in animal models and clinical trials. However, its limitations include its high cost, its potential for off-target effects, and the need for careful monitoring of immune function in patients.
Direcciones Futuras
1. Combination therapy: 3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide may be used in combination with other immunomodulatory agents to enhance its therapeutic effects and reduce the risk of adverse effects.
2. New indications: this compound may be investigated for its potential in other autoimmune diseases, such as lupus and inflammatory bowel disease.
3. Biomarkers: Biomarkers may be identified to predict response to this compound and monitor its efficacy and safety in patients.
4. Alternative JAK inhibitors: New JAK inhibitors with improved pharmacological properties and specificity may be developed to overcome the limitations of this compound.
5.
Aplicaciones Científicas De Investigación
3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its therapeutic potential in autoimmune diseases and transplant rejection. In preclinical studies, this compound has shown efficacy in reducing inflammation and preventing tissue damage in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have demonstrated its effectiveness in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
3-chloro-N-(5-chloropyridin-2-yl)-6-methyl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-2-4-10-11(6-8)21-14(13(10)17)15(20)19-12-5-3-9(16)7-18-12/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUSTZDSZZQYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(diethylamino)propyl]-2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4838433.png)
![2-(4-chlorophenoxy)-N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4838434.png)
![2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)pyrimidine](/img/structure/B4838461.png)


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4838483.png)
![3-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-benzothiophene-2-carboxamide](/img/structure/B4838488.png)

![4-{4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4838506.png)


![2-[(4-chlorophenyl)amino]-4-oxo-4-phenyl-2-butenoic acid](/img/structure/B4838531.png)
![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B4838535.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4838540.png)
